molecular formula C9H8N2O2 B1278102 2-[(3-cyanophenyl)amino]acetic Acid CAS No. 91192-27-7

2-[(3-cyanophenyl)amino]acetic Acid

Cat. No.: B1278102
CAS No.: 91192-27-7
M. Wt: 176.17 g/mol
InChI Key: ZXEFJAWHZVPDKS-UHFFFAOYSA-N
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Description

2-[(3-cyanophenyl)amino]acetic acid is an organic compound with the molecular formula C9H8N2O2. It is also known by its IUPAC name, (3-cyanoanilino)acetic acid. This compound is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an aminoacetic acid moiety. It is a white to off-white powder that is soluble in water and organic solvents .

Scientific Research Applications

2-[(3-cyanophenyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanophenyl)amino]acetic acid typically involves the reaction of 3-cyanophenylamine with chloroacetic acid. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanophenyl)amino]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyanophenyl)amino]acetic acid is unique due to the specific positioning of the cyano group at the third position of the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

2-(3-cyanoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEFJAWHZVPDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443956
Record name 2-[(3-cyanophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-27-7
Record name 2-[(3-cyanophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-cyanophenyl)amino]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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